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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridin-5-ol

hydrochloride

CAS No.: 2225146-85-8

Cat. No.: B2606836

Get Quote

CAS: 98549-88-3 | Role: Critical Nucleophilic Scaffold for BCL-2 Inhibition[1]

Executive Summary
This technical guide analyzes 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol), the

defining heterocyclic scaffold used in the synthesis of Venetoclax (ABT-199).[1][2] Unlike

generic intermediates, this moiety serves a dual function: it acts as the structural anchor for the

ether linkage to the chloropyridine core and provides essential hydrogen-bonding interactions

within the BCL-2 binding pocket.[1] This document details its physicochemical properties, the

industry-standard "Boronate-Oxidation" synthesis route (optimized for regioselectivity), and

critical quality attributes (CQAs) required for pharmaceutical-grade production.[1]

Part 1: Chemical Identity & Molecular Architecture[1]
The 7-azaindole core is an isostere of the purine ring system.[1] The introduction of the

hydroxyl group at the C5 position creates a "push-pull" electronic system, increasing the

electron density of the pyrrole ring while providing a nucleophilic handle for SNAr coupling.
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Physicochemical Profile[1][3][4][5]
Property Specification Technical Note

CAS Number 98549-88-3
Distinct from parent 7-

azaindole (CAS 271-34-1).[1]

IUPAC Name 1H-pyrrolo[2,3-b]pyridin-5-ol

Often referred to as 5-hydroxy-

7-azaindole in process

literature.[1][2][3][4][5][6][7]

Molecular Formula C7H6N2O MW: 134.14 g/mol .[1][5]

Appearance Off-white to pale yellow solid
Sensitive to air oxidation

(darkens upon exposure).[1]

Solubility DMSO, DMF, MeOH
Poor solubility in non-polar

solvents (DCM, Hexanes).

Acidity (pKa) ~9.5 (OH), ~13.0 (NH)

The pyridine nitrogen (N7)

lowers the pKa of the OH

compared to standard phenols.

[1]

Melting Point >200°C (Decomposes)
High lattice energy due to

intermolecular H-bonding.[1]

Structural Logic in Venetoclax
In the final drug molecule, the N1-H of the azaindole forms a critical hydrogen bond with the

Asp103 (or Arg side chains depending on binding mode) residue in the BCL-2 protein.[1] The

C5-Oxygen serves as the ether bridge, positioning the azaindole into the hydrophobic groove.

Part 2: Retrosynthetic Context & Pathway
Visualization[1]
The synthesis of Venetoclax is convergent. 5-hydroxy-7-azaindole is typically synthesized

separately and then coupled to a chloropyridine or fluoronitrobenzene core via a nucleophilic

aromatic substitution (SNAr).[1]
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Diagram 1: Retrosynthetic Disconnection of Venetoclax
This diagram illustrates the strategic disconnection of Venetoclax, highlighting the 5-hydroxy-7-

azaindole as the "Fragment A" nucleophile.[1]
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Pre-assembled

Click to download full resolution via product page

Caption: Retrosynthetic breakdown showing 5-hydroxy-7-azaindole as the critical nucleophile

for the ether bridge assembly.[1]

Part 3: Synthesis Protocol (Boronate-Oxidation
Route)
While demethylation of 5-methoxy-7-azaindole is possible, the AbbVie Process Chemistry route

(Gen 1/Gen 2) utilizes a more robust sequence starting from 5-bromo-7-azaindole.[1] This

avoids the use of harsh Lewis acids (like BBr3) that can be problematic at scale.

The "Boronate-Oxidation" Workflow
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This method converts the commercially available 5-bromo precursor to the hydroxyl derivative

via a boronate intermediate, followed by oxidative cleavage.[1]

Step-by-Step Methodology
1. Borylation (Miwayura Type)

Reagents: 5-bromo-7-azaindole, Bis(pinacolato)diboron (B2pin2), KOAc, Pd(dppf)Cl2.[1]

Solvent: 1,4-Dioxane or DMSO.[1]

Conditions: 80-90°C, Inert Atmosphere (N2).[1]

Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with

boron and reductive elimination.

Critical Control: Oxygen must be strictly excluded to prevent homocoupling of the aryl halide.

2. Oxidation (Hydroxylation)[1]

Reagents: Sodium Perborate (NaBO3·4H2O) or H2O2/NaOH.[1]

Solvent: THF/Water mixture.[1]

Conditions: Room temperature (Exothermic reaction—control required).

Mechanism: The carbon-boron bond is oxidized to a carbon-oxygen bond with retention of

configuration (though not chiral here).[1]

Purification: The crude product is often purified via crystallization or acid-base extraction

(utilizing the amphoteric nature of the azaindole).[1]

Diagram 2: Synthesis Workflow Logic
This diagram details the process flow, including critical decision points for impurity control.

Start:
5-Bromo-7-azaindole

Step 1: Borylation
(Pd-Cat, B2pin2)

 80°C, N2 Intermediate:
Pinacol Boronate

 Conversion >98% Step 2: Oxidation
(NaBO3 / H2O2)

 Exothermic Control Quench & Acidification
(pH Adjustment)

 Destroy Peroxides Final Product:
5-Hydroxy-7-azaindole

 Precipitation
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Click to download full resolution via product page

Caption: Step-wise conversion of 5-bromo-7-azaindole to the 5-hydroxy target via boronate

oxidation.

Part 4: Critical Quality Attributes (CQAs) & Analytics
For drug development, the purity of this intermediate is paramount. Impurities here can

propagate through the SNAr coupling, leading to difficult-to-remove byproducts in the final API.

[1]

Impurity Profile
Impurity Type Origin Detection Method Limit (Proposed)

5-Bromo-7-azaindole
Unreacted starting

material
HPLC (RRT ~1.[1]2) < 0.10%

Dimer (Biaryl)
Homocoupling during

borylation
HPLC / LC-MS < 0.15%

7-Azaindole (Des-

bromo)

Protodebromination

(Pd side reaction)
HPLC < 0.10%

Boronic Acid
Incomplete oxidation

of boronate
H-NMR / HPLC < 0.50%

Inorganic Borates
Residual oxidant

byproduct

ROI (Residue on

Ignition)
< 1.0%

Analytical Method (HPLC)[1][3]
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 20 minutes.

Detection: UV at 230 nm (Azaindole absorption) and 280 nm.[1]
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Note: The 5-hydroxy derivative is significantly more polar than the bromo-precursor and will

elute earlier.[1]

Part 5: Handling & Stability Guidelines
1. Oxidation Sensitivity: The electron-rich nature of the 5-hydroxy-7-azaindole makes it

susceptible to oxidative degradation, forming quinone-imine type species (colored impurities)

upon prolonged exposure to air.[1]

Protocol: Store under Nitrogen or Argon atmosphere.[1]

Storage: -20°C for long-term; 2-8°C for active use.[1]

2. Safety (HSE):

Skin/Eye Irritant: As a phenol analog, it can cause severe irritation.

Dust Hazard: High potency intermediate.[1] Use in a fume hood or isolator.

3. Reaction Handling: When using this intermediate in the subsequent SNAr coupling (ether

formation), use a base like K3PO4 or Cs2CO3 in polar aprotic solvents (DMF/DMSO).[1]

Stronger bases (NaH) may cause over-reaction or oxidation if not strictly controlled.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://buildingblock.bocsci.com/product/5-hydroxy-7-azaindole-cas-98549-88-3-333672.html
https://patents.google.com/patent/CN107033142A/en
https://buildingblock.bocsci.com/product/5-hydroxy-7-azaindole-cas-98549-88-3-333672.html
https://www.benchchem.com/product/b2606836?utm_src=pdf-custom-synthesis#bc-rfq
https://buildingblock.bocsci.com/product/5-hydroxy-7-azaindole-cas-98549-88-3-333672.html
https://www.arborpharmchem.com/product/cas-no-98549-88-3-5-hydroxy-7-azaindole/?nocache=1770158288
https://www.dingminpharma.com/venetoclax-intermediates/
https://www.dingminpharma.com/venetoclax-intermediates/
https://www.minglangchem.com/product-5-hydroxy-7-azaindole-cas-98549-88-3.html
http://www.ichemical.com/products/98549-88-3.html
https://patents.google.com/patent/CN107033142A/en
https://patents.google.com/patent/CN107033142A/en
https://pubs.acs.org/doi/10.1021/bk-2019-1332.ch001
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3484584.htm
https://www.benchchem.com/product/b2606836/docs#technical-guide-venetoclax-intermediate-5-hydroxy-7-azaindole
https://www.benchchem.com/product/b2606836/docs#technical-guide-venetoclax-intermediate-5-hydroxy-7-azaindole
https://www.benchchem.com/product/b2606836/docs#technical-guide-venetoclax-intermediate-5-hydroxy-7-azaindole
https://www.benchchem.com/product/b2606836/docs#technical-guide-venetoclax-intermediate-5-hydroxy-7-azaindole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2606836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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